Atrasentan Hydrochloride

描述

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 6 investigational indications.

See also: Atrasentan (has active moiety).

属性

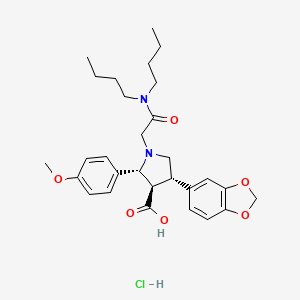

IUPAC Name |

(2R,3R,4S)-4-(1,3-benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H38N2O6.ClH/c1-4-6-14-30(15-7-5-2)26(32)18-31-17-23(21-10-13-24-25(16-21)37-19-36-24)27(29(33)34)28(31)20-8-11-22(35-3)12-9-20;/h8-13,16,23,27-28H,4-7,14-15,17-19H2,1-3H3,(H,33,34);1H/t23-,27-,28+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJFUJIFSUKPWCZ-SQMFDTLJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)C(=O)CN1CC(C(C1C2=CC=C(C=C2)OC)C(=O)O)C3=CC4=C(C=C3)OCO4.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCN(CCCC)C(=O)CN1C[C@@H]([C@H]([C@@H]1C2=CC=C(C=C2)OC)C(=O)O)C3=CC4=C(C=C3)OCO4.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H39ClN2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

173937-91-2 (Parent) |

Source

|

| Record name | Atrasentan hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195733438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20173240 |

Source

|

| Record name | Atrasentan hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

547.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195733-43-8 |

Source

|

| Record name | Atrasentan hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195733438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Atrasentan hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ATRASENTAN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E4G31X93ZA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Atrasentan Hydrochloride: A Technical Overview of its Selective Endothelin A Receptor Antagonist Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of Atrasentan (B1666376) Hydrochloride, a potent and selective endothelin A (ETA) receptor antagonist. The document details its mechanism of action, presents key quantitative data from preclinical and clinical studies, outlines relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Introduction

Atrasentan is a small molecule, orally available, selective endothelin A (ETA) receptor antagonist.[1][2] It has been investigated for its therapeutic potential in various conditions, including cancer and, most notably, chronic kidney diseases such as diabetic nephropathy and IgA nephropathy (IgAN).[3][4][5] The therapeutic rationale for Atrasentan lies in its ability to block the detrimental effects of endothelin-1 (B181129) (ET-1) mediated through the ETA receptor, which are implicated in the pathophysiology of several diseases.[3] Recently, Atrasentan received accelerated approval from the FDA for reducing proteinuria in adults with primary IgA nephropathy at risk of rapid disease progression.[6][7]

Mechanism of Action

The endothelin system plays a crucial role in vascular homeostasis. Endothelin-1 (ET-1), a potent vasoconstrictor peptide, exerts its effects by binding to two distinct G-protein-coupled receptor subtypes: ETA and ETB.[8][9][10]

-

ETA Receptors: Primarily located on vascular smooth muscle cells, their activation by ET-1 leads to vasoconstriction and cell proliferation.[9] In the kidneys, ETA receptor activation is associated with podocyte damage, proteinuria, inflammation, and fibrosis.[3][6]

-

ETB Receptors: Found on endothelial cells, their activation mediates vasodilation through the release of nitric oxide.[9]

Atrasentan functions as a competitive antagonist of the ETA receptor.[6][11] By selectively binding to and blocking the ETA receptor, Atrasentan prevents ET-1 from initiating the downstream signaling cascade that results in vasoconstriction and renal damage.[3][6] This targeted action mitigates the harmful effects of ET-1 while preserving the potentially beneficial vasodilatory functions mediated by the ETB receptor.

Quantitative Data

The efficacy and selectivity of Atrasentan have been quantified in various studies. The following tables summarize key binding affinity and clinical trial data.

Table 1: Binding Affinity and Selectivity of Atrasentan

| Parameter | Receptor | Value | Selectivity Ratio (ETB/ETA) |

| Ki | ETA | 0.034 nM[6][12][13] | >1800-fold[6][11][12] |

| Ki | ETB | 63.3 nM[6][12] |

Ki (Inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Table 2: Clinical Efficacy of Atrasentan in Patients with Kidney Disease

| Study Population | Treatment Group (Dose) | N | Baseline UACR/UPCR | Change from Baseline | p-value |

| Diabetic Kidney Disease (Phase 2) [14][15][16] | Atrasentan (0.75 mg) | 22 | - | -42% | 0.023 (vs. placebo) |

| Atrasentan (1.75 mg) | 22 | - | -35% | 0.073 (vs. placebo) | |

| Placebo | 23 | - | -11% | - | |

| IgA Nephropathy (AFFINITY Study) [17] | Atrasentan (0.75 mg) | 20 | Median: 0.8 g/g | Sustained reduction through week 52 | - |

| IgA Nephropathy (Phase 3 Interim Analysis) [8] | Atrasentan (0.75 mg) | 135 | ≥1 g/day | -38.1% | <0.001 (vs. placebo) |

| Placebo | 135 | ≥1 g/day | -3.1% | - |

UACR: Urine Albumin-to-Creatinine Ratio; UPCR: Urine Protein-to-Creatinine Ratio.

Experimental Protocols

The characterization of Atrasentan's activity involves specific in-vitro and in-vivo assays.

4.1. Radioligand Binding Assay for ETA and ETB Receptors

This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of Atrasentan for endothelin receptors.

-

Objective: To quantify the binding affinity of Atrasentan to human ETA and ETB receptors.

-

Materials:

-

Receptor Source: Membranes from cells expressing recombinant human ETA or ETB receptors (e.g., human coronary artery smooth muscle cells for ETA, SK-Mel-28 melanoma cell line for ETB).[18]

-

Radioligand: [125I]-ET-1, a high-affinity radiolabeled ligand for both receptor subtypes.[19]

-

Competitor: Atrasentan Hydrochloride at various concentrations.

-

Assay Buffer: Appropriate buffer solution (e.g., Tris-HCl with BSA and protease inhibitors).

-

Separation System: 96-well microtiter filtration plates with glass fiber or PVDF membranes.[19]

-

-

Procedure:

-

Incubation: In each well of the microtiter plate, combine the cell membranes (receptor source), a fixed concentration of [125I]-ET-1, and varying concentrations of unlabeled Atrasentan.

-

Equilibrium: Incubate the mixture to allow the binding reaction to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through the membrane. This separates the receptor-bound radioligand (retained on the filter) from the unbound radioligand (which passes through).

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on each filter using a gamma counter.

-

-

Data Analysis:

-

Plot the percentage of specific [125I]-ET-1 binding against the logarithm of the Atrasentan concentration.

-

Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of Atrasentan that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

4.2. In-Vivo Pressor Response Assay

This protocol outlines an in-vivo experiment to assess the functional antagonist activity of Atrasentan.

-

Objective: To determine the ability of Atrasentan to inhibit the vasoconstrictor (pressor) response induced by an endothelin agonist in an animal model.

-

Animal Model: Pithed rats are commonly used for this assay as this preparation eliminates central nervous system influences on blood pressure.[18]

-

Materials:

-

Pithed rats, anesthetized and instrumented for continuous blood pressure monitoring.

-

Big Endothelin-1 (a precursor to ET-1, used as an agonist).[18]

-

This compound for oral or intravenous administration.

-

-

Procedure:

-

Baseline: After preparing the pithed rat, establish a stable baseline blood pressure reading.

-

Atrasentan Administration: Administer Atrasentan either intravenously or orally at various doses to different groups of animals.[18] A control group receives a vehicle.

-

Agonist Challenge: After a predetermined time to allow for drug absorption and distribution, administer a single intravenous dose of big endothelin-1 (e.g., 1 nmol/kg) to induce a pressor response.[18]

-

Measurement: Record the maximum increase in blood pressure following the agonist challenge.

-

-

Data Analysis:

-

Compare the magnitude of the pressor response in the Atrasentan-treated groups to the control group.

-

Calculate the percentage inhibition of the pressor response for each dose of Atrasentan.

-

Determine the dose of Atrasentan required to produce a 50% inhibition of the big endothelin-1-induced pressor response (ID50).

-

Visualizations

5.1. Signaling Pathway

Caption: Atrasentan blocks ET-1 binding to the ETA receptor, inhibiting downstream signaling.

5.2. Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for determining Atrasentan's binding affinity via radioligand assay.

Conclusion

This compound is a highly potent and selective antagonist of the endothelin A receptor, demonstrating over 1800-fold greater affinity for the ETA subtype compared to the ETB subtype.[6][11][12] This selectivity allows for the targeted inhibition of the detrimental pathways mediated by ET-1, including vasoconstriction, inflammation, and fibrosis, which are central to the progression of chronic kidney disease.[3] Clinical trials have confirmed its efficacy in significantly reducing proteinuria in patients with diabetic kidney disease and IgA nephropathy, underscoring its potential as a valuable therapeutic agent in nephrology.[8][14] The experimental protocols detailed herein provide a framework for the continued investigation and characterization of Atrasentan and other selective endothelin receptor antagonists.

References

- 1. This compound | C29H39ClN2O6 | CID 159595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. What is Atrasentan used for? [synapse.patsnap.com]

- 4. Atrasentan | C29H38N2O6 | CID 159594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. atrasentan | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. go.drugbank.com [go.drugbank.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. immune-system-research.com [immune-system-research.com]

- 9. rpsg.org.uk [rpsg.org.uk]

- 10. researchgate.net [researchgate.net]

- 11. drugs.com [drugs.com]

- 12. Vanrafia (atrasentan): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 13. selleckchem.com [selleckchem.com]

- 14. Positive Results from Phase 2 Study of Atrasentan for Treatment of Diabetic Kidney Disease Published in the Journal of the American Society of Nephrology [prnewswire.com]

- 15. fiercepharma.com [fiercepharma.com]

- 16. Clinical efficacy of the selective endothelin A receptor antagonist, atrasentan, in patients with diabetes and chronic kidney disease (CKD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. docwirenews.com [docwirenews.com]

- 18. Superiority of YM598 over atrasentan as a selective endothelin ETA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Endothelin-1 receptor binding assay for high throughput chemical screening - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Preclinical Research on Atrasentan Hydrochloride for Cancer Therapy

Introduction

Atrasentan Hydrochloride, also known as ABT-627, is an orally bioavailable, potent, and selective antagonist of the endothelin-A (ETA) receptor.[1][2] The endothelin axis, particularly the binding of endothelin-1 (B181129) (ET-1) to the ETA receptor, is critically involved in the progression of various cancers, including prostate, ovarian, and renal cell carcinoma.[1][3][4] Dysregulation of this axis initiates a cascade of events promoting tumor growth, survival, invasion, angiogenesis, and abnormal bone formation.[1][5][6] Atrasentan is designed to specifically block the ET-1/ETA receptor signaling pathway, making it a compelling target for therapeutic intervention in oncology.[1][7] This technical guide provides a comprehensive overview of the preclinical research on Atrasentan, summarizing quantitative data, detailing experimental protocols, and visualizing the core mechanisms and workflows.

Core Mechanism of Action: ETA Receptor Antagonism

Atrasentan's primary mechanism of action is the competitive and selective blockade of the ETA receptor, which is a G-protein coupled receptor.[1][8] By inhibiting the binding of the potent vasoconstrictor peptide ET-1, Atrasentan disrupts the downstream signaling cascades that are frequently overactive in cancer cells.[1][3] This targeted inhibition leads to a multifaceted anti-cancer effect, including the suppression of cell proliferation, induction of apoptosis (programmed cell death), and modulation of the tumor microenvironment.[1][5][9] Key signaling pathways implicated in cancer progression that are downstream of ETA receptor activation include the MAPK and PI3K/Akt pathways; Atrasentan's blockade of the ETA receptor leads to the downregulation of these critical pro-survival pathways.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. clinicaltrials.eu [clinicaltrials.eu]

- 3. What is Atrasentan used for? [synapse.patsnap.com]

- 4. benchchem.com [benchchem.com]

- 5. Atrasentan: targeting the endothelin axis in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Atrasentan: a novel and rationally designed therapeutic alternative in the management of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. managedhealthcareexecutive.com [managedhealthcareexecutive.com]

- 8. Atrasentan Monograph for Professionals - Drugs.com [drugs.com]

- 9. Atrasentan: a rationally designed targeted therapy for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Atrasentan Hydrochloride: A Technical Deep Dive into its Role in Mitigating Proteinuria in IgA Nephropathy

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Immunoglobulin A nephropathy (IgAN), the most common primary glomerulonephritis globally, is characterized by the deposition of IgA complexes in the kidneys, often leading to progressive chronic kidney disease.[1] Proteinuria is a key prognostic marker and a therapeutic target in IgAN.[2] Atrasentan hydrochloride, a potent and selective endothelin A (ETA) receptor antagonist, has emerged as a promising therapeutic agent for reducing proteinuria in patients with IgAN.[3][4] This technical guide provides a comprehensive overview of the mechanism of action of Atrasentan, detailed protocols of the pivotal clinical trials evaluating its efficacy and safety, and a quantitative summary of its impact on proteinuria reduction.

Mechanism of Action: Targeting the Endothelin System

The endothelin (ET) system, particularly the activation of the ETA receptor by its ligand endothelin-1 (B181129) (ET-1), is implicated in the pathophysiology of IgAN.[2][3] In the kidney, overactivation of the ETA receptor contributes to vasoconstriction, inflammation, fibrosis, podocyte injury, and mesangial cell proliferation, all of which are hallmarks of IgAN progression and contribute to proteinuria.[3][5]

This compound is an orally bioavailable, selective antagonist of the ETA receptor.[3] By blocking the binding of ET-1 to the ETA receptor, Atrasentan mitigates the downstream signaling pathways that lead to renal damage. This targeted intervention helps to reduce intraglomerular pressure, decrease inflammation and fibrosis, and preserve the integrity of the glomerular filtration barrier, ultimately leading to a reduction in proteinuria.[6]

Signaling Pathway of Endothelin-1 in IgA Nephropathy

The following diagram illustrates the pathogenic signaling pathway of ET-1 in renal cells and the point of intervention for Atrasentan.

Caption: Pathogenic signaling of ET-1 in IgA nephropathy and Atrasentan's intervention.

Clinical Efficacy: The ALIGN Study

The pivotal Phase III ALIGN study was a global, randomized, double-blind, placebo-controlled trial designed to evaluate the efficacy and safety of Atrasentan in patients with IgAN at risk of progressive loss of renal function.[1]

Quantitative Data on Proteinuria Reduction

The primary endpoint of the ALIGN study was the change in proteinuria from baseline at 36 weeks. The results from a pre-specified interim analysis demonstrated a clinically meaningful and statistically significant reduction in proteinuria in patients treated with Atrasentan compared to placebo.[2][7][8]

| Parameter | Atrasentan + Supportive Care | Placebo + Supportive Care |

| Mean Reduction in Proteinuria at 36 Weeks | 36.1% | - |

| Statistical Significance (p-value) | <0.0001 | - |

Supportive care included a maximally tolerated and stable dose of a renin-angiotensin system (RAS) inhibitor.[2]

An exploratory cohort of the ALIGN study also assessed the efficacy of Atrasentan in patients receiving a sodium-glucose cotransporter-2 (SGLT2) inhibitor in addition to a RAS inhibitor.

| Parameter | Atrasentan + RASi + SGLT2i | Placebo + RASi + SGLT2i |

| Mean Reduction in Proteinuria at 36 Weeks | 37.4% | - |

Experimental Protocols: The ALIGN Study

Study Design: A phase 3, randomized, double-blind, placebo-controlled, multicenter, global study.[1]

Patient Population: Adults with biopsy-proven IgA nephropathy at risk of progressive loss of renal function.[1] A total of 340 patients were randomized in the main study cohort, with an additional 64 patients in the SGLT2i exploratory cohort.[1]

Inclusion Criteria:

-

Biopsy-proven IgA nephropathy.[9]

-

Total urinary protein excretion of ≥1 g/day .[9]

-

Estimated glomerular filtration rate (eGFR) ≥30 mL/min/1.73 m².[3]

-

Receiving a maximally tolerated and stable dose of a renin-angiotensin system (RAS) inhibitor (ACEi or ARB) for at least 12 weeks prior to screening.[9]

Exclusion Criteria:

-

Concurrent diagnosis of another cause of chronic kidney disease, including diabetic kidney disease.[9]

-

Clinical diagnosis of nephrotic syndrome.[9]

-

History of organ transplantation.[9]

-

Use of systemic immunosuppressant medications.[9]

Treatment:

-

Investigational Arm: Atrasentan 0.75 mg administered orally once daily.[9]

-

Control Arm: Matching placebo administered orally once daily.[1]

-

All patients continued to receive a maximally tolerated and stable dose of a RAS inhibitor as supportive care.[1]

Primary Endpoint:

-

The primary efficacy endpoint was the change in proteinuria, as measured by the 24-hour urine protein-to-creatinine ratio (UPCR), from baseline to week 36.[8]

Secondary Endpoints:

-

Key secondary endpoints included the change in eGFR from baseline to week 136, as well as safety and tolerability.[3]

Statistical Analysis:

-

The primary efficacy analysis was based on a pre-specified interim analysis of the first 270 patients enrolled in the main stratum. The change in UPCR from baseline to week 36 was compared between the Atrasentan and placebo groups.

Safety Profile:

-

The safety profile of Atrasentan in the ALIGN study was consistent with previously reported data.[2] The most common adverse events included peripheral edema, anemia, and liver transaminase elevation.[10]

Experimental Workflow of the ALIGN Study

The following diagram outlines the workflow of the ALIGN clinical trial.

Caption: Workflow of the Phase III ALIGN clinical trial.

Logical Relationship: From ETA Receptor Antagonism to Renal Protection

The therapeutic rationale for using Atrasentan in IgAN is based on a clear logical progression from molecular mechanism to clinical outcome.

Caption: Logical flow from Atrasentan's mechanism to renal protection.

Conclusion

This compound represents a significant advancement in the targeted treatment of IgA nephropathy. Its selective antagonism of the endothelin A receptor directly addresses a key pathogenic pathway in the disease, leading to a substantial and statistically significant reduction in proteinuria. The robust data from the ALIGN clinical trial underscore the potential of Atrasentan as a foundational therapy for patients with IgAN at risk of disease progression. Further long-term data on its impact on kidney function preservation will be crucial in fully defining its role in the management of this chronic condition.

References

- 1. ajmc.com [ajmc.com]

- 2. emjreviews.com [emjreviews.com]

- 3. youtube.com [youtube.com]

- 4. reachmd.com [reachmd.com]

- 5. The role of endothelin receptor antagonists in kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Endothelin signalling and regulation of protein kinases in glomerular mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Endothelin ETA receptor/lipid peroxides/COX-2/TGF-β1 signalling underlies aggravated nephrotoxicity caused by cyclosporine plus indomethacin in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Endothelin A receptor activation on mesangial cells initiates Alport glomerular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Endothelin A receptor activation on mesangial cells initiates Alport glomerular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Atrasentan Hydrochloride: A Technical Guide to Target Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atrasentan (B1666376) hydrochloride is a potent and highly selective endothelin A (ETA) receptor antagonist.[1] The endothelin (ET) system, particularly the potent vasoconstrictor endothelin-1 (B181129) (ET-1), is implicated in the pathophysiology of various diseases, including chronic kidney disease.[1][2] ET-1 exerts its effects through two G protein-coupled receptors: ETA and ETB.[1] Activation of ETA receptors on smooth muscle cells leads to vasoconstriction and cell proliferation, while ETB receptors on endothelial cells can mediate vasodilation.[1] In pathological states, overexpression of ET-1 contributes to disease progression, making the ET system a prime therapeutic target.[1] Atrasentan's high selectivity for the ETA receptor is a key characteristic, potentially offering therapeutic advantages by antagonizing the detrimental effects of ETA activation while sparing the potentially beneficial functions mediated by ETB receptors.[1][3] This technical guide provides an in-depth overview of the target binding affinity and selectivity of Atrasentan hydrochloride, including quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Target Binding Affinity and Selectivity

Atrasentan demonstrates sub-nanomolar binding affinity for the human endothelin A (ETA) receptor and exhibits a high degree of selectivity over the endothelin B (ETB) receptor. This selectivity is a critical feature of its pharmacological profile.

Quantitative Binding Data

The binding affinity of this compound for ETA and ETB receptors has been characterized by determining its inhibition constant (Ki) and the concentration required for 50% inhibition (IC50) in various in vitro assays.

| Receptor | Parameter | Value (nM) | Species | Assay Type | Reference |

| ETA | Ki | 0.034 | Human | Radioligand Binding Assay | [4][5][6] |

| IC50 | 0.0551 | Human | Radioligand Binding Assay | [7] | |

| IC50 | 55.1 µM | - | Endothelin Receptor Antagonism | [8] | |

| pA2 | 10.5 | Human | Functional Assay (Arachidonic Acid Secretion) | [9] | |

| pA2 | 9.2 | Rat | Functional Assay (Vasoconstriction) | [9] | |

| ETB | Ki | 63.3 | Human | Radioligand Binding Assay | [4][5] |

| Ki | 139 | Human | Radioligand Binding Assay | [9] |

Selectivity Ratio:

The selectivity of Atrasentan for the ETA receptor over the ETB receptor is a key characteristic. The selectivity ratio, calculated from the Ki values, is greater than 1800-fold.[4][5] This high selectivity is thought to contribute to its therapeutic efficacy by specifically targeting the pathological effects mediated by the ETA receptor while avoiding interference with the physiological functions of the ETB receptor.[1][3]

Signaling Pathways

Atrasentan exerts its pharmacological effects by competitively antagonizing the binding of endothelin-1 (ET-1) to the ETA receptor, thereby inhibiting its downstream signaling cascades.

Caption: Simplified Endothelin-1 Signaling Pathway via the ETA Receptor and the inhibitory action of Atrasentan.

Experimental Protocols

The determination of Atrasentan's binding affinity and selectivity relies on robust in vitro assays. The following is a generalized protocol for a competitive radioligand binding assay, a standard method in pharmacology.

Radioligand Binding Assay for Endothelin Receptors

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound (e.g., Atrasentan) for the ETA and ETB receptors.

Materials:

-

Cell membranes expressing human ETA or ETB receptors.[1]

-

Test compound (Atrasentan) at various concentrations.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, and 0.1% BSA).[1]

-

Wash buffer (ice-cold).

-

Glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).[5]

-

Scintillation fluid.

-

96-well filter plates and a cell harvester or vacuum filtration manifold.[5][8]

-

Scintillation counter.

Procedure:

-

Preparation: Thaw the cell membrane preparations on ice and resuspend them in the binding buffer.[5] Prepare serial dilutions of the test compound (Atrasentan).

-

Incubation: In a 96-well plate, add the cell membrane preparation, the radioligand ([125I]-ET-1) at a fixed concentration (typically near its Kd), and varying concentrations of the test compound.[5][10] Include control wells for total binding (no test compound) and non-specific binding (a high concentration of a non-labeled ligand).

-

Equilibration: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time (e.g., 60 minutes) to allow the binding to reach equilibrium.[5]

-

Separation: Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester or vacuum manifold.[5] This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.[5]

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.[5]

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.[10]

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

-

Caption: Experimental workflow for determining binding affinity using a radioligand binding assay.

Off-Target Selectivity

While comprehensive off-target screening panel data for Atrasentan is not extensively published in the public domain, available information indicates its high selectivity. One study noted that Atrasentan is selective for the ETA receptor over the ETB receptor and a panel of 29 other receptors at a concentration of 10 µM.[9] The absence of significant off-target activities at therapeutic concentrations is a crucial aspect of a drug's safety profile. For a more detailed understanding, a comprehensive safety screen, such as a CEREP panel, would be necessary to assess the interaction of Atrasentan with a broader range of receptors, ion channels, and enzymes.

Conclusion

This compound is a highly potent and selective antagonist of the endothelin A receptor, with a binding affinity in the sub-nanomolar range and a selectivity of over 1800-fold for the ETA receptor compared to the ETB receptor. This pharmacological profile, determined through rigorous in vitro binding and functional assays, underscores its targeted mechanism of action. The high selectivity of Atrasentan is a defining feature, suggesting a favorable therapeutic window by minimizing potential off-target effects. This technical guide provides researchers and drug development professionals with the core data and methodologies to understand and further investigate the molecular pharmacology of Atrasentan.

References

- 1. Radioligand binding assays and quantitative autoradiography of endothelin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Atrasentan in Patients with IgA Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Radioligand binding assays and quantitative autoradiography of endothelin receptors | Springer Nature Experiments [experiments.springernature.com]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. Individual Atrasentan Exposure is Associated With Long‐term Kidney and Heart Failure Outcomes in Patients With Type 2 Diabetes and Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determining the optimal dose of atrasentan by evaluating the exposure‐response relationships of albuminuria and bodyweight - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Endothelin-1 receptor binding assay for high throughput chemical screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. novartis.com [novartis.com]

- 10. giffordbioscience.com [giffordbioscience.com]

Atrasentan: A Comprehensive Pharmacological Profile of a Selective Endothelin A (ETa) Receptor Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Atrasentan is a potent and highly selective antagonist of the endothelin A (ETa) receptor, a key mediator in the pathophysiology of various cardiovascular and renal diseases. This technical guide provides a comprehensive overview of the pharmacological profile of Atrasentan, detailing its mechanism of action, binding affinity, selectivity, pharmacokinetic and pharmacodynamic properties. This document synthesizes data from preclinical and clinical studies, presenting quantitative information in structured tables and illustrating key concepts with detailed diagrams to support further research and development efforts in the field.

Introduction

The endothelin (ET) system, particularly the activation of the ETa receptor by its ligand endothelin-1 (B181129) (ET-1), plays a crucial role in vasoconstriction, cell proliferation, inflammation, and fibrosis.[1][2] Dysregulation of the ET-1/ETa receptor axis is implicated in the progression of numerous diseases, including hypertension, cancer, and chronic kidney disease.[1][2] Atrasentan (formerly ABT-627) is an orally bioavailable, non-peptide antagonist that exhibits high affinity and selectivity for the ETa receptor.[3] This selectivity minimizes the potential for off-target effects associated with the blockade of the endothelin B (ETb) receptor, which is involved in vasodilation and clearance of ET-1.[2]

Mechanism of Action

Atrasentan exerts its pharmacological effects by competitively binding to the ETa receptor, thereby preventing the binding of the endogenous ligand ET-1.[4] The activation of the ETa receptor, a G-protein coupled receptor, by ET-1 typically initiates a downstream signaling cascade involving the activation of phospholipase C (PLC). This leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC), respectively.[5] These events culminate in smooth muscle contraction, cellular proliferation, and the production of pro-inflammatory and pro-fibrotic mediators.[1] By blocking this initial step, Atrasentan effectively attenuates these detrimental cellular responses.

Figure 1: Atrasentan's Mechanism of Action at the ETa Receptor.

Pharmacological Properties

The pharmacological profile of Atrasentan is characterized by its high binding affinity for the ETa receptor and its significant selectivity over the ETb receptor. These properties have been determined through a series of in vitro and in vivo studies.

Binding Affinity and Selectivity

The binding affinity of Atrasentan to the ETa and ETb receptors is typically determined using radioligand binding assays. These experiments measure the ability of Atrasentan to displace a radiolabeled ligand, such as [¹²⁵I]-ET-1, from the receptors. The results are often expressed as the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50).

| Parameter | Value | Receptor | Reference |

| Ki | 0.034 nM | ETa | [4] |

| Ki | 63.3 nM | ETb | [4] |

| Selectivity (ETb/ETa) | >1800-fold | - | [4][6] |

Table 1: Binding Affinity and Selectivity of Atrasentan.

Pharmacokinetics

The pharmacokinetic profile of Atrasentan has been characterized in both preclinical animal models and human clinical trials.

| Parameter | Value | Species | Reference |

| Time to Peak Plasma Concentration (Tmax) | ~0.5 - 1.5 hours | Human | [4][7] |

| Terminal Half-life (t½) | ~20 - 25 hours | Human | [8] |

| Apparent Oral Clearance (CL/F) | ~12 - 27 L/h | Human | [8] |

| Apparent Volume of Distribution (Vd/F) | ~6 L/kg | Human | [8] |

| Protein Binding | >99% (primarily albumin) | Human | [4] |

| Metabolism | Extensively by CYP3A and UGTs | Human | [4] |

| Excretion | Primarily in feces (~86%) | Human | [4] |

Table 2: Pharmacokinetic Parameters of Atrasentan in Humans.

Pharmacodynamics

The pharmacodynamic effects of Atrasentan are a direct consequence of its ETa receptor antagonism. In clinical studies, Atrasentan has been shown to reduce proteinuria in patients with IgA nephropathy, a key indicator of its therapeutic efficacy in this patient population.[4]

Experimental Protocols

The characterization of Atrasentan's pharmacological profile relies on a variety of standardized experimental protocols. Below are detailed methodologies for key experiments.

ETa Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of Atrasentan for the ETa receptor.

Materials:

-

Cell membranes expressing the human ETa receptor.

-

[¹²⁵I]-ET-1 (radioligand).

-

Atrasentan (test compound).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of Atrasentan in binding buffer.

-

In a 96-well plate, add cell membranes, [¹²⁵I]-ET-1 (at a concentration near its Kd), and either Atrasentan, vehicle (for total binding), or a high concentration of unlabeled ET-1 (for non-specific binding).

-

Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of Atrasentan to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Figure 2: Experimental Workflow for an ETa Receptor Binding Assay.

In Vivo Pharmacokinetic Study

This protocol describes a typical in vivo study to determine the pharmacokinetic parameters of Atrasentan in an animal model.

Materials:

-

Test animals (e.g., rats, dogs).

-

Atrasentan formulation for oral administration.

-

Blood collection supplies (e.g., syringes, tubes with anticoagulant).

-

Analytical method for quantifying Atrasentan in plasma (e.g., LC-MS/MS).

Procedure:

-

Acclimate animals to the housing conditions.

-

Administer a single oral dose of Atrasentan to the animals.

-

Collect blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).

-

Process blood samples to obtain plasma and store frozen until analysis.

-

Quantify the concentration of Atrasentan in plasma samples using a validated analytical method.

-

Plot the plasma concentration of Atrasentan versus time.

-

Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t½, CL/F, Vd/F) using non-compartmental analysis.

Clinical Development and Therapeutic Applications

Atrasentan has been investigated in numerous clinical trials for various indications, including prostate cancer and diabetic nephropathy.[3] More recently, its potential in treating proteinuric kidney diseases, particularly IgA nephropathy (IgAN), has been a primary focus.[3] In phase 3 clinical trials, Atrasentan demonstrated a significant reduction in proteinuria in patients with IgAN.[5]

Figure 3: Logical Flow of Atrasentan's Clinical Development.

Conclusion

Atrasentan is a highly potent and selective ETa receptor antagonist with a well-characterized pharmacological profile. Its favorable pharmacokinetic properties, including oral bioavailability and a long half-life suitable for once-daily dosing, make it a promising therapeutic agent. The robust preclinical and clinical data, particularly the significant reduction in proteinuria observed in patients with IgA nephropathy, underscore the potential of Atrasentan in the management of proteinuric kidney diseases. Further research will continue to elucidate the full therapeutic potential of this targeted therapy.

References

- 1. Radioligand binding assays and quantitative autoradiography of endothelin receptors | Springer Nature Experiments [experiments.springernature.com]

- 2. ahajournals.org [ahajournals.org]

- 3. benchchem.com [benchchem.com]

- 4. Endothelin-1 receptor binding assay for high throughput chemical screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Endothelin-induced vasoconstriction and calcium antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. innoprot.com [innoprot.com]

- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 8. aacrjournals.org [aacrjournals.org]

Atrasentan Hydrochloride: A Deep Dive into its Protective Effects on Podocytes and its Anti-Fibrotic Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atrasentan (B1666376) hydrochloride, a selective endothelin-A (ETA) receptor antagonist, is emerging as a promising therapeutic agent for chronic kidney diseases, including diabetic nephropathy and IgA nephropathy.[1][2] Its primary mechanism of action involves blocking the detrimental effects of endothelin-1 (B181129) (ET-1), a potent vasoconstrictor and profibrotic peptide, on renal cells.[3] This technical guide provides an in-depth analysis of atrasentan's effects on podocyte integrity and renal fibrosis, summarizing key preclinical and clinical findings. It includes detailed experimental methodologies and visual representations of the core signaling pathways to support further research and drug development in this area.

Core Mechanism of Action

Endothelin-1, acting through its ETA receptor, plays a significant role in the pathogenesis of kidney disease by promoting podocyte damage, proteinuria, inflammation, and fibrosis.[1][3] Atrasentan selectively blocks the ETA receptor, thereby mitigating these downstream pathological effects.[1] Preclinical studies have consistently demonstrated that atrasentan can reduce proteinuria, preserve podocyte numbers, and attenuate renal fibrosis in various animal models of kidney disease.[4]

Effect on Podocyte Damage

Podocytes are highly specialized cells that form a crucial component of the glomerular filtration barrier. Their injury and loss are key events in the progression of many chronic kidney diseases, leading to proteinuria and glomerulosclerosis. Atrasentan has been shown to exert protective effects on podocytes through multiple mechanisms.

In Vitro Evidence: High-Glucose Models

In cultured podocytes exposed to high glucose (HG) to mimic diabetic conditions, atrasentan has been demonstrated to alleviate injury. One key mechanism involves the regulation of the microRNA-21 (miR-21)/forkhead box O1 (FOXO1) axis.[5] High glucose upregulates miR-21, which in turn suppresses its target, FOXO1. This suppression is associated with increased podocyte apoptosis and impaired autophagy.[5] Atrasentan treatment has been shown to downregulate miR-21, thereby restoring FOXO1 expression and promoting podocyte survival and autophagic activity.[5]

In Vivo Evidence: Animal Models

Studies using the BTBR ob/ob mouse model, which develops progressive diabetic nephropathy closely resembling the human condition, have shown that atrasentan treatment, both alone and in combination with RAS inhibition, significantly increases the number of glomerular podocytes compared to untreated diabetic controls.[4] This restoration of podocyte number is a critical finding, suggesting a potential for reversing existing damage. Furthermore, atrasentan treatment in these mice led to a reduction in proteinuria, mirroring the functional improvements observed in human clinical trials.[4] In streptozotocin (B1681764) (STZ)-induced diabetic rats, another widely used model of diabetic nephropathy, atrasentan has been shown to reduce proteinuria and glomerulosclerosis.[6]

Effect on Renal Fibrosis

Renal fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM) proteins, is the final common pathway of most progressive kidney diseases. Atrasentan has demonstrated significant anti-fibrotic effects in various preclinical models.

Key Signaling Pathways

Endothelin-1 (ET-1) Signaling: The binding of ET-1 to the ETA receptor on podocytes and other renal cells triggers a cascade of events leading to a pro-fibrotic phenotype. This includes the activation of β-arrestin-1, which forms a complex with the ETA receptor and Src kinase.[7] This complex then transactivates the epidermal growth factor receptor (EGFR), leading to β-catenin phosphorylation and subsequent transcription of Snail, a key driver of epithelial-to-mesenchymal transition (EMT) and fibrosis.[1][7] By blocking the ETA receptor, atrasentan inhibits this entire cascade.

Transforming Growth Factor-β (TGF-β) Signaling: TGF-β is a master regulator of fibrosis.[8] The ET-1 pathway can interact with and amplify TGF-β signaling. Atrasentan's blockade of the ETA receptor can, therefore, indirectly attenuate the pro-fibrotic effects of TGF-β. In STZ-induced diabetic rats, atrasentan treatment has been associated with a reduction in markers of renal fibrosis.[9]

Experimental Evidence

In the BTBR ob/ob mouse model, atrasentan treatment resulted in a significant decrease in mesangial matrix accumulation, as measured by a reduction in collagen type IV deposition.[4] Similarly, in STZ-induced diabetic rats, atrasentan treatment significantly reduced the degree of glomerulosclerosis and renal fibrosis.[6]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies on the effects of atrasentan.

Table 1: In Vivo Studies on Atrasentan's Effect on Renal Parameters

| Animal Model | Treatment Group | Dosage | Duration | Key Findings | Reference |

| BTBR ob/ob mice | Atrasentan | 10 mg/kg/day | 12-16 weeks | Increased podocyte number; Reduced proteinuria; Decreased mesangial matrix (Collagen IV) | [4][10] |

| BTBR ob/ob mice | Atrasentan + Losartan | Not specified | 12-16 weeks | Synergistically increased podocyte number; Reduced proteinuria; Decreased mesangial matrix (Collagen IV) | [4] |

| STZ-induced diabetic Dahl salt-sensitive rats | Atrasentan | 5 mg/kg/day in drinking water | 6 weeks | 40% decrease in proteinuria; Reduced glomerulosclerosis and renal fibrosis | [6] |

Table 2: Clinical Studies on Atrasentan's Effect on Proteinuria

| Study Population | Treatment Group | Dosage | Duration | Key Findings | Reference |

| IgA Nephropathy (ALIGN study) | Atrasentan | Not specified | 36 weeks | 36.1% reduction in proteinuria (UPCR) vs. placebo | [2] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide to facilitate reproducibility.

In Vitro High-Glucose Podocyte Injury Model

-

Cell Culture:

-

Conditionally immortalized mouse or human podocytes are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

To induce differentiation, cells are thermo-switched to a non-permissive temperature (e.g., 37°C) for 10-14 days.

-

-

High-Glucose Treatment:

-

Differentiated podocytes are serum-starved for 24 hours.

-

Cells are then exposed to high glucose (e.g., 30 mM D-glucose) for 24-48 hours to induce injury. Control groups include normal glucose (e.g., 5.5 mM D-glucose) and an osmotic control (e.g., 5.5 mM D-glucose + 24.5 mM L-glucose or mannitol).

-

-

Atrasentan Treatment:

-

Atrasentan hydrochloride is dissolved in a suitable solvent (e.g., DMSO) and added to the culture medium at various concentrations (e.g., 1-10 µM) concurrently with the high-glucose treatment.

-

-

Endpoint Analysis:

-

Apoptosis: Assessed by TUNEL assay or flow cytometry using Annexin V/Propidium Iodide staining.

-

Protein Expression: Western blotting for podocyte-specific proteins (nephrin, podocin, synaptopodin) and apoptosis-related proteins (Bax, Bcl-2, cleaved caspase-3).

-

Gene Expression: RT-qPCR for miR-21 and FOXO1.

-

In Vivo Diabetic Nephropathy Animal Models

-

BTBR ob/ob Mouse Model:

-

Male BTBR ob/ob mice and their lean wild-type littermates are used.

-

At 8 weeks of age, oral administration of atrasentan (e.g., 10 mg/kg/day) or vehicle is initiated via oral gavage or in drinking water.[10]

-

Treatment is continued for 12-16 weeks.[10]

-

Urine is collected periodically to measure the albumin-to-creatinine ratio (UACR).

-

At the end of the study, kidneys are harvested for histological and molecular analysis.

-

-

Streptozotocin (STZ)-Induced Diabetic Rat Model:

-

Diabetes is induced in male Sprague-Dawley or Dahl salt-sensitive rats by a single intraperitoneal injection of STZ (e.g., 50-60 mg/kg) dissolved in citrate (B86180) buffer.[6]

-

After the onset of diabetes (confirmed by hyperglycemia), atrasentan treatment (e.g., 5 mg/kg/day) is administered in the drinking water for a specified duration (e.g., 6 weeks).[6]

-

24-hour urine is collected for proteinuria measurement.

-

Kidneys are processed for histological analysis of glomerulosclerosis and fibrosis.

-

Western Blotting

-

Protein Extraction: Kidney cortex tissue or cultured podocytes are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated on a 4-20% SDS-polyacrylamide gel and transferred to a PVDF membrane.

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.

-

The membrane is incubated overnight at 4°C with primary antibodies against:

-

Nephrin

-

Podocin

-

Synaptopodin

-

Collagen IV

-

α-Smooth Muscle Actin (α-SMA)

-

β-actin (as a loading control)

-

-

The membrane is then incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Immunohistochemistry/Immunofluorescence

-

Tissue Preparation: Kidneys are fixed in 4% paraformaldehyde, embedded in paraffin, and sectioned at 4 µm.

-

Antigen Retrieval: Sections are deparaffinized, rehydrated, and subjected to heat-induced epitope retrieval in citrate buffer (pH 6.0).

-

Staining:

-

Sections are blocked with a blocking solution (e.g., 5% normal goat serum).

-

Sections are incubated overnight at 4°C with primary antibodies against:

-

Wilms' Tumor 1 (WT-1) for podocyte counting.

-

Collagen IV for fibrosis assessment.

-

Synaptopodin for podocyte integrity.

-

-

For immunohistochemistry, an HRP-conjugated secondary antibody and DAB substrate are used for visualization.

-

For immunofluorescence, a fluorescently-labeled secondary antibody is used, and sections are counterstained with DAPI.

-

-

Imaging: Images are captured using a light or fluorescence microscope.

TUNEL Assay for Apoptosis

-

Procedure: Paraffin-embedded kidney sections or cultured podocytes on coverslips are processed using a commercial in situ cell death detection kit (e.g., from Roche) according to the manufacturer's instructions.

-

Principle: The assay detects DNA fragmentation by labeling the terminal end of nucleic acids.

-

Analysis: Apoptotic cells (TUNEL-positive nuclei) are visualized by fluorescence microscopy and quantified relative to the total number of cells (e.g., DAPI-stained nuclei).

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Conclusion

This compound demonstrates significant potential in mitigating podocyte damage and renal fibrosis, key drivers of chronic kidney disease progression. Its selective antagonism of the ETA receptor disrupts critical pathogenic signaling pathways, leading to the preservation of podocyte integrity and a reduction in fibrotic processes. The detailed methodologies and pathway visualizations provided in this guide are intended to serve as a valuable resource for the scientific community to further investigate and harness the therapeutic benefits of atrasentan for patients with chronic kidney disease.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. β-arrestin-1 drives endothelin-1-mediated podocyte activation and sustains renal injury [air.unimi.it]

- 5. researchgate.net [researchgate.net]

- 6. Prevention of the progression of renal injury in diabetic rodent models with preexisting renal disease with chronic endothelin A receptor blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 7. β-Arrestin-1 Drives Endothelin-1–Mediated Podocyte Activation and Sustains Renal Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Atrasentan alleviates high glucose-induced podocyte injury by the microRNA-21/forkhead box O1 axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mitigation of fibrosis and related complications in STZ-induced rats by sericin treatment [jmals.journals.ekb.eg]

- 10. benchchem.com [benchchem.com]

Methodological & Application

Protocol for the Preparation of Atrasentan Hydrochloride for Cell Culture Assays

Introduction

Atrasentan Hydrochloride (ABT-627) is a potent and selective antagonist of the endothelin A (ETA) receptor, playing a crucial role in research related to cancer, diabetic nephropathy, and cardiovascular diseases.[1][2] Its mechanism of action involves blocking the binding of endothelin-1 (B181129) (ET-1) to the ETA receptor, thereby inhibiting downstream signaling pathways that promote vasoconstriction and cell proliferation.[3] Proper dissolution and preparation of this compound are critical for obtaining accurate and reproducible results in in vitro cell culture assays. This document provides a detailed protocol for the solubilization and preparation of this compound for research purposes.

Chemical Properties and Solubility

This compound is a white to off-white powder.[1] Its solubility is a key consideration for its use in aqueous cell culture media. While it is slightly soluble in water, its solubility is significantly enhanced in organic solvents.[1][3]

Table 1: Solubility of this compound in Various Solvents

| Solvent | Solubility | Notes |

| DMSO | ≥10 mg/mL[4], 28.57 mg/mL (52.22 mM)[5][6], 30 mg/mL (54.84 mM)[7] | Ultrasonic treatment may be required to achieve complete dissolution.[5][6][7] Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can affect solubility.[6] |

| Ethanol | ≥10 mg/mL[4] | |

| Water | Slightly soluble[1][8] | 0.5 mg/mL (0.91 mM). Requires adjustment to pH 4 with HCl, sonication, and heating to 60°C.[6] |

| 0.1 M HCl | < 1 mg/mL (insoluble)[6][7] | |

| 0.5% CMC-Na/saline | 0.75 mg/mL (1.37 mM) | Requires ultrasonic treatment and warming.[5] |

Experimental Protocols

Preparation of a Concentrated Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO), which is the recommended solvent for in vitro studies.[9]

Materials:

-

This compound powder

-

Anhydrous, high-quality Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (optional, but recommended)

Procedure:

-

In a sterile vial, weigh the desired amount of this compound powder.

-

Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or higher). A common stock concentration is 10 mM.[5]

-

Vortex the mixture thoroughly to facilitate dissolution.

-

If the compound does not fully dissolve, sonicate the solution in a water bath until it becomes clear.[3]

-

Once completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term stability. Stock solutions in DMSO are stable for up to 6 months at -80°C and 1 month at -20°C.[6][10]

Preparation of Working Solutions for Cell Culture Assays

This protocol details the dilution of the DMSO stock solution into cell culture medium to achieve the final desired concentrations for treating cells.

Materials:

-

This compound stock solution in DMSO

-

Complete cell culture medium appropriate for the cell line being used

-

Sterile serological pipettes and pipette tips

Procedure:

-

Thaw an aliquot of the this compound DMSO stock solution at room temperature.

-

Calculate the volume of the stock solution required to achieve the desired final concentration in the cell culture medium.

-

Prepare serial dilutions of the stock solution in complete cell culture medium.

-

It is crucial to ensure that the final concentration of DMSO in the cell culture medium is consistent across all experimental and control groups and remains at a non-toxic level, typically ≤ 0.1%.[9]

-

Always include a vehicle control group in your experiments. This group should contain cells treated with the same final concentration of DMSO as the experimental groups, but without this compound.

Experimental Workflow

Caption: Workflow for preparing this compound solutions.

Signaling Pathway Inhibition

Atrasentan is a selective antagonist of the Endothelin-A (ETA) receptor. It competitively binds to the ETA receptor, preventing the binding of its natural ligand, Endothelin-1 (ET-1). This blockade inhibits the downstream signaling cascades that are typically activated by ET-1, which are known to be involved in processes such as vasoconstriction, cell proliferation, and inflammation.[3]

Caption: Atrasentan blocks the ET-1 signaling pathway.

Stability and Storage

Proper storage of this compound solutions is essential to maintain their stability and efficacy.

Table 2: Stability of this compound Solutions

| Solution Type | Storage Temperature | Stability |

| Stock Solution in DMSO | -80°C | 6 months[6][10] |

| Stock Solution in DMSO | -20°C | 1 month[6][10] |

| Bench Top (in plasma) | Room Temperature | Stable for up to 6 hours[11] |

| Refrigerated Stock Solution (in plasma) | 2-8°C | Stable for 4 days[12] |

It is recommended to use freshly prepared working solutions for each experiment to ensure optimal performance. Avoid repeated freeze-thaw cycles of the stock solution.[9]

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. benchchem.com [benchchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | Endothelin Receptor | TargetMol [targetmol.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. benchchem.com [benchchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. sciencescholar.us [sciencescholar.us]

Application Notes and Protocols: Western Blot Analysis of Atrasentan Hydrochloride Treated Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atrasentan Hydrochloride is a potent and selective antagonist of the endothelin-A (ETA) receptor, a key player in the progression of various cancers, including prostate, renal cell, and ovarian cancers.[1] The binding of endothelin-1 (B181129) (ET-1) to the ETA receptor triggers a cascade of signaling events that promote tumor growth, survival, invasion, and angiogenesis.[1][2] this compound effectively blocks this pathway, leading to the inhibition of cancer cell proliferation and the induction of apoptosis.[1][2][3][4][5] Western blot analysis is a crucial technique to elucidate the molecular mechanisms of Atrasentan's action by examining its effects on key signaling proteins.[6][7]

Mechanism of Action: Targeting the Endothelin-A Receptor Pathway

Atrasentan's primary mechanism is the competitive inhibition of the ET-1 binding to the ETA receptor.[1] This blockade disrupts downstream signaling pathways critical for cancer cell survival and proliferation, primarily the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways.[1] The dysregulation of these pathways is a hallmark of many cancers, contributing to uncontrolled cell growth and resistance to apoptosis.[8][9][10] By inhibiting the ETA receptor, Atrasentan downregulates these pro-survival signals.[1]

Data Presentation: Quantitative Analysis of Protein Expression

The following table summarizes representative quantitative data from Western blot analyses of cancer cells treated with this compound. Data is presented as the fold change in protein expression or phosphorylation relative to untreated control cells, normalized to a loading control (e.g., β-actin or GAPDH).

| Target Protein | Treatment Group | Fold Change vs. Control | Biological Significance |

| Phospho-Akt (Ser473) | Atrasentan (10 µM) | ↓ 0.45 | Inhibition of PI3K/Akt survival pathway |

| Phospho-ERK1/2 (Thr202/Tyr204) | Atrasentan (10 µM) | ↓ 0.60 | Downregulation of MAPK proliferation pathway |

| Cleaved Caspase-3 | Atrasentan (10 µM) | ↑ 2.5 | Induction of apoptosis |

| Bcl-2 | Atrasentan (10 µM) | ↓ 0.50 | Decrease in anti-apoptotic protein |

| Bax | Atrasentan (10 µM) | ↑ 1.8 | Increase in pro-apoptotic protein |

Note: The values presented are illustrative and may vary depending on the cell line, experimental conditions, and Atrasentan concentration.

Experimental Protocols

Cell Culture and this compound Treatment

-

Cell Seeding: Culture cancer cells (e.g., PC-3 for prostate cancer, A498 for renal cancer) in appropriate media and conditions to ~80% confluency. Seed cells into 6-well plates at a predetermined optimal density.

-

Atrasentan Preparation: Prepare a high-concentration stock solution of this compound in a suitable solvent like DMSO (e.g., 10 mM).[11] Store aliquots at -20°C. On the day of the experiment, thaw an aliquot and prepare working solutions in complete culture medium.

-

Treatment: Remove the culture medium and treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for a specified duration (e.g., 24, 48, or 72 hours).[12] Include a vehicle control (medium with the same final DMSO concentration).[11]

Protein Extraction

-

Cell Lysis: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.[11][13]

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes, with periodic vortexing.[13][14]

-

Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[11][14]

-

Collect Supernatant: Carefully transfer the supernatant containing the total protein to a new, pre-chilled tube.

Protein Quantification

-

Determine the protein concentration of each lysate using a standard protein assay method, such as the bicinchoninic acid (BCA) assay, according to the manufacturer's instructions.[11][13][14]

-

Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading.

Western Blot Protocol

-

Sample Preparation: Mix a calculated volume of protein lysate with an equal volume of 2x Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[14]

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample into the wells of an SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor migration.

-

Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom.[13][14]

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[13][14] A wet transfer system is commonly used at 100 V for 1-2 hours or overnight at a lower voltage at 4°C.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[13]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-phospho-Akt, anti-phospho-ERK, anti-cleaved caspase-3, anti-Bcl-2, anti-Bax, and a loading control like anti-β-actin or anti-GAPDH) overnight at 4°C with gentle agitation.[13] Recommended antibody dilutions typically range from 1:1000 to 1:5000.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.[13]

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) at a 1:5000 to 1:10000 dilution in 5% non-fat milk/TBST for 1 hour at room temperature.[13]

-

Washing: Repeat the washing step as described above.

-

Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL substrate for 1-5 minutes.[13]

-

Signal Capture and Analysis: Capture the chemiluminescent signal using a digital imaging system.[13][14] Perform densitometric analysis of the bands using appropriate software to quantify the protein expression levels relative to the loading control.[14]

Visualizations

Caption: this compound's mechanism of action.

Caption: Western blot experimental workflow.

References

- 1. benchchem.com [benchchem.com]

- 2. Atrasentan: targeting the endothelin axis in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 5. selleckchem.com [selleckchem.com]

- 6. Western Blot Analysis of Lapatinib-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medium.com [medium.com]

- 8. Mini review: The FDA-approved prescription drugs that target the MAPK signaling pathway in women with breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Abnormal activation of the Ras/MAPK signaling pathway in oncogenesis and progression | Semantic Scholar [semanticscholar.org]

- 10. Role of PI3K/AKT pathway in cancer: the framework of malignant behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

Application Notes and Protocols: Atrasentan Hydrochloride Formulation for Oral Administration in Mice

Introduction

Atrasentan hydrochloride is a potent and selective endothelin A (ETA) receptor antagonist.[1][2][3] Endothelin-1 (B181129) (ET-1), acting through the ETA receptor, is implicated in vasoconstriction, inflammation, and fibrosis, which are key processes in the pathophysiology of various diseases, including diabetic nephropathy and certain cancers.[3][4] In preclinical research, particularly in murine models, a well-characterized and stable oral formulation is critical for accurate and reproducible pharmacokinetic and pharmacodynamic studies. This compound is a slightly hygroscopic, white to off-white powder that is slightly soluble in water, necessitating a carefully designed formulation for effective oral delivery.[5][6]

These application notes provide detailed protocols for the preparation and oral administration of an this compound suspension in mice, intended for researchers in pharmacology, drug development, and related fields.

Physicochemical Properties and Solubility

Understanding the physicochemical properties of this compound is fundamental to developing a suitable oral formulation. The compound's limited aqueous solubility requires the use of co-solvents or suspending agents to achieve a homogenous and stable preparation for animal dosing.

Table 1: Physicochemical and Solubility Data for this compound

| Property | Data | Reference(s) |

| Molecular Formula | C₂₉H₃₉ClN₂O₆ | [][8] |

| Molecular Weight | 547.08 g/mol | [][9] |

| Appearance | White to off-white solid powder | [6][] |

| Aqueous Solubility | Slightly soluble in water.[5][6] Solubility can be increased to 0.4 mg/mL when the pH is adjusted to 4 with HCl.[9] It is reported as insoluble in 0.1 M HCl (pH 1).[5][9] A clear solution of 0.75 mg/mL can be achieved in 0.5% CMC-Na/saline with sonication and warming.[10] | [5][6][9][10] |

| Organic Solubility | Soluble in DMSO (≥30 mg/mL) and ethanol.[5][][9] | [5][][9] |

| Storage (Powder) | Store at -20°C for up to 3 years. | [9] |

| Storage (In Solvent) | Store at -80°C for up to 1 year. | [9] |

Signaling Pathway of Atrasentan Action

Atrasentan exerts its therapeutic effect by selectively blocking the endothelin A (ETA) receptor. This prevents the binding of endothelin-1 (ET-1), a potent vasoconstrictor, and mitigates its downstream pathological effects such as vasoconstriction, cell proliferation, fibrosis, and inflammation.[3][11]

References

- 1. drugs.com [drugs.com]

- 2. Vanrafia (atrasentan): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 3. What is Atrasentan used for? [synapse.patsnap.com]

- 4. medkoo.com [medkoo.com]

- 5. benchchem.com [benchchem.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 8. This compound | C29H39ClN2O6 | CID 159595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | Endothelin Receptor | TargetMol [targetmol.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. go.drugbank.com [go.drugbank.com]

Atrasentan Hydrochloride stock solution preparation and storage

Application Notes and Protocols: Atrasentan Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and storage of this compound stock solutions for research purposes.

Product Information

This compound is a selective endothelin A (ETA) receptor antagonist.[1] It is a white to off-white powder that is slightly soluble in water.[2] The compound's molecular weight is 547.09 g/mol .[2]

Data Presentation

Solubility of this compound

The solubility of this compound can vary based on the solvent, pH, and the presence of co-solvents. It is crucial to use fresh, anhydrous solvents, as the compound is hygroscopic and moisture can reduce its solubility.[1][3]

Table 1: Solubility in Common Solvents

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Conditions |

| DMSO | 28.57 - 30 | 52.22 - 54.84 | Requires sonication. Use of newly opened, anhydrous DMSO is recommended.[3][4][5] |

| Ethanol | ≥10 | - | -[4][6] |

| Water | 0.4 - 0.5 | 0.73 - 0.91 | Requires pH adjustment to 4 with HCl, sonication, and heating to 60°C.[4][5] |

| 0.1 M HCl | < 1 | - | Insoluble.[4][5] |

Table 2: Solubility in In Vivo Formulations

| Formulation | Concentration (mg/mL) | Molar Concentration (mM) | Notes |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 | ≥ 4.57 | Clear solution.[4][7] |

| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.5 | ≥ 4.57 | Clear solution.[4][7] |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 | ≥ 4.57 | Clear solution.[4][7] |

| 0.5% CMC-Na/saline water | 0.75 | 1.37 | Clear solution; requires ultrasonic and warming.[4][7] |

Storage and Stability

Proper storage is critical to maintain the integrity of this compound.

-

Solid Powder: Store at -20°C for up to 3 years.[5]

-

Stock Solutions: Once prepared, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[3]

Experimental Protocols

Safety Precautions

Handle this compound in a well-ventilated area.[8] Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[10][11] Avoid inhalation of dust and contact with skin and eyes.[8]

Protocol 1: Preparation of this compound Stock Solution in DMSO (10 mM)

This protocol describes the preparation of a 10 mM stock solution in Dimethyl Sulfoxide (DMSO).

Materials:

-

This compound powder

-

Anhydrous, newly opened DMSO[3]

-

Sterile microcentrifuge tubes or vials

-

Calibrated balance

-

Sonicator

Procedure:

-

Weighing: Accurately weigh the desired amount of this compound powder in a sterile vial. For 1 mL of a 10 mM solution, weigh 5.47 mg.

-

Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial. For a 10 mM solution, this would be 1 mL for every 5.47 mg of compound.

-

Dissolution: Vortex the mixture briefly. Sonicate the vial in a water bath until the solid is completely dissolved and the solution is clear.[4][5]

-

Aliquoting and Storage: Aliquot the clear stock solution into single-use, sterile tubes. Store immediately at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3][9]

Caption: Workflow for preparing this compound stock solution.

Protocol 2: Preparation of Formulation for In Vivo Oral Administration (≥ 2.5 mg/mL)

This protocol is adapted for preparing a formulation suitable for oral gavage in animal models.[4] It is recommended to prepare this formulation fresh before each use.[4]

Materials:

-

This compound stock solution in DMSO (e.g., 25 mg/mL)

-

Polyethylene glycol 300 (PEG300)

-

Tween-80

-

Saline (0.9% NaCl)

-

Sterile tubes

Procedure:

-

Initial Stock: Begin with a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL), prepared as per Protocol 1.

-

PEG300 Addition: In a sterile tube, add 400 µL of PEG300.

-

Add DMSO Stock: To the PEG300, add 100 µL of the 25 mg/mL this compound DMSO stock solution. Mix thoroughly until the solution is clear.[4]

-

Tween-80 Addition: Add 50 µL of Tween-80 to the mixture and mix until a clear solution is maintained.[4]

-

Final Dilution with Saline: Add 450 µL of saline to bring the total volume to 1 mL. Mix gently to ensure a homogenous solution.[4]

-

Final Concentration: The final concentration of this compound will be 2.5 mg/mL. The final vehicle composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4]

Caption: Sequential steps for preparing an in vivo oral formulation.

References

- 1. selleckchem.com [selleckchem.com]